molecular formula C12H8N4O2 B11871532 1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl- CAS No. 98157-48-3

1H-Pyrazolo[3,4-b]pyridine, 5-nitro-3-phenyl-

Cat. No.: B11871532
CAS No.: 98157-48-3
M. Wt: 240.22 g/mol
InChI Key: COLABRGTQZSTFP-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine typically involves the reaction of 5-amino-1-phenylpyrazole with suitable reagents to form the pyrazolopyridine ring system. One common method involves the reaction of 5-amino-1-phenylpyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the desired compound . Another approach involves the use of 1,3-dicarbonyl compounds and phosphorus oxychloride to achieve the cyclization .

Industrial Production Methods

Industrial production of 5-nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or chlorinating agents.

Major Products Formed

    Reduction: The reduction of the nitro group yields 5-amino-3-phenyl-1H-pyrazolo[3,4-b]pyridine.

    Substitution: Electrophilic aromatic substitution reactions can yield halogenated derivatives of the compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-3-phenyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both a nitro group and a phenyl group, which confer specific chemical reactivity and biological activity

Properties

CAS No.

98157-48-3

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

5-nitro-3-phenyl-2H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-6-10-11(8-4-2-1-3-5-8)14-15-12(10)13-7-9/h1-7H,(H,13,14,15)

InChI Key

COLABRGTQZSTFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=NC3=NN2)[N+](=O)[O-]

Origin of Product

United States

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